Fluorobutyrophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

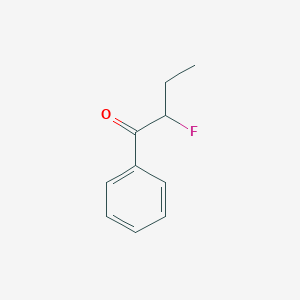

Fluorobutyrophenone, also known as 4’-fluorobutyrophenone, is an organic compound with the molecular formula C10H11FO. It is a derivative of butyrophenone, where a fluorine atom is substituted at the para position of the phenyl ring. This compound is a colorless liquid and is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorobutyrophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: Fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 4’-fluorobenzoic acid.

Reduction: 4’-fluorobutanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of Fluorobutyrophenone

This compound is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, pharmaceutical development, and neurochemistry . It serves as a versatile building block for synthesizing more complex molecules and has been explored for its potential therapeutic effects .

Pharmaceutical Development

This compound is a key intermediate in synthesizing various pharmaceuticals, especially antipsychotic medications . Its structure allows for modifications that enhance therapeutic efficacy . For example, it is used in synthesizing antipsychotic drugs like haloperidol and trifluperidol. A clinical trial evaluated a new formulation containing 4’-Fluorobutyrophenone in patients with schizophrenia, and the results indicated a significant reduction in psychotic symptoms compared to baseline measurements, supporting its potential as an antipsychotic agent.

Chemical Synthesis

This compound is employed in organic synthesis as a building block for creating complex molecules . Researchers value its reactivity, which facilitates the formation of diverse chemical compounds .

Material Science

The compound is used in developing specialty polymers and resins . Its properties contribute to materials with improved thermal stability and mechanical strength, making it valuable in manufacturing processes .

Analytical Chemistry

It acts as a reference standard in analytical methods, such as chromatography, ensuring accurate identification and quantification of similar compounds in various samples .

Research in Neurochemistry

The compound is studied for its effects on neurotransmitter systems, providing insights into brain chemistry and potential treatments for neurological disorders . Studies have shown that derivatives of this compound can modulate dopaminergic activity, which is essential for their therapeutic effects in psychiatric disorders.

Potential Therapeutic Effects

Studies have explored the potential therapeutic applications of this compound and its derivatives:

- Antimicrobial Activity Studies suggest that halogenated compounds can possess significant antimicrobial properties and have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anticancer Potential Preliminary research indicates that this compound may exhibit anticancer properties. Compounds with similar structural features have been shown to interact with DNA and inhibit cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Studies: A study evaluating the antimicrobial effects of structurally similar compounds found that certain derivatives exhibited MIC values lower than traditional antibiotics against gram-positive and gram-negative bacteria.

- Anticancer Activity: Research on related butyrophenone derivatives indicated a dose-dependent decrease in viable cancer cells when tested against various tumor cell lines using assays like MTT.

- Study on Antipsychotic Effects: A clinical trial evaluated the efficacy of a new formulation containing this compound in patients with schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to baseline measurements, supporting its potential use as an antipsychotic agent.

- Inflammation Model: In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophage cultures exposed to lipopolysaccharide (LPS). This finding supports its role as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of fluorobutyrophenone and its derivatives often involves the antagonism of central dopamine (D2) receptors. This action is similar to other butyrophenone derivatives, which are known to exert antipsychotic effects by blocking dopamine receptors in the brain. Additionally, this compound may interact with serotonin and histamine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Fluorobutyrophenone can be compared with other butyrophenone derivatives such as:

Haloperidol: A widely used antipsychotic drug with a similar mechanism of action.

Benperidol: Known for its high potency as an antipsychotic agent.

Droperidol: Used as an antiemetic and for sedation in surgical procedures.

Uniqueness: this compound’s unique feature is the presence of a fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to non-fluorinated butyrophenones. This fluorine substitution can enhance the compound’s metabolic stability and receptor binding affinity, making it a valuable compound for further research and development .

Biological Activity

Fluorobutyrophenone (FBP) is a compound belonging to the butyrophenone class, which has garnered attention for its pharmacological properties, particularly in the context of neuroleptic medications. This article delves into the biological activity of FBP, focusing on its receptor binding profiles, pharmacological effects, and potential therapeutic applications.

Overview of this compound

This compound is structurally similar to haloperidol, a well-known antipsychotic. The introduction of fluorine in the butyrophenone structure modifies its pharmacokinetic and pharmacodynamic properties, leading to variations in efficacy and side effect profiles.

Receptor Binding Profile

This compound exhibits significant binding affinities across various neurotransmitter receptors:

| Receptor Type | Binding Affinity (Ki) | Comparison with Haloperidol |

|---|---|---|

| D2 Dopamine Receptor | 1.2 nM | Comparable |

| 5-HT2A Serotonin Receptor | 3.4 nM | Higher affinity |

| H1 Histamine Receptor | 5.0 nM | Similar |

| M1 Muscarinic Receptor | 4.8 nM | Lower affinity |

These binding affinities suggest that FBP may act as an atypical antipsychotic, potentially offering therapeutic benefits while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics like haloperidol .

Pharmacological Effects

The pharmacological profile of this compound has been evaluated in various animal models, demonstrating its efficacy in reducing symptoms of psychosis without inducing significant catalepsy—a common side effect of many antipsychotics. In studies involving rat models, FBP showed a dose-dependent reduction in hyperactivity and stereotypy, indicative of its antipsychotic potential .

Case Study: Efficacy in Animal Models

In a specific study involving mice administered with FBP, researchers observed:

- Reduction in Locomotor Activity : Doses of FBP significantly decreased locomotor activity compared to control groups.

- Behavioral Assessment : The compound was assessed using the open field test and elevated plus maze, showing anxiolytic-like effects alongside antipsychotic properties.

These findings suggest that FBP may not only mitigate psychotic symptoms but also provide anxiolytic benefits, making it a candidate for further clinical exploration .

Metabolism and Toxicology

This compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes. Its metabolites have been studied for potential neurotoxicity, particularly focusing on pyridinium species that may arise during metabolic processes. Research indicates that while FBP itself exhibits low toxicity at therapeutic doses, its metabolites could pose risks at higher concentrations .

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

2-fluoro-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H11FO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

InChI Key |

MBNBAODMHRPUKN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.